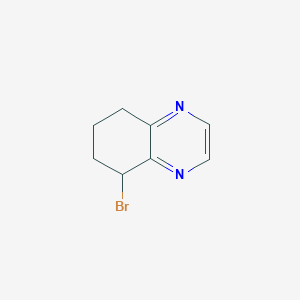

5-Bromo-5,6,7,8-tetrahydroquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-5,6,7,8-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQQSKCWKJEUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NC=CN=C2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590170 | |

| Record name | 5-Bromo-5,6,7,8-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528852-07-5 | |

| Record name | 5-Bromo-5,6,7,8-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 5-Bromo-5,6,7,8-tetrahydroquinoxaline

[1]

Chemical Identity & Structural Analysis[2][3][4][5]

This compound is a bicyclic heterocycle consisting of a pyrazine ring fused to a brominated cyclohexane ring. Unlike its fully aromatic counterpart (5-bromoquinoxaline) or the nitrogen-saturated isomer (5-bromo-1,2,3,4-tetrahydroquinoxaline), this compound retains the aromaticity of the pyrazine moiety while presenting a reactive, functionalizable aliphatic ring.

Nomenclature & Identifiers

| Property | Detail |

| CAS Registry Number | 528852-07-5 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 213.08 g/mol |

| SMILES | BrC1CCCC2=NC=CN=C12 |

| Core Scaffold | Cyclohexapyrazine (Pyrazine fused to Cyclohexane) |

Structural Topology

The molecule features a "pseudo-benzylic" bromine atom at the C5 position.

-

Aromatic Domain: The 1,4-diazine (pyrazine) ring is planar and electron-deficient.

-

Aliphatic Domain: The C5-C8 carbocycle is saturated.

-

Reactive Center: The C5 position is

to the aromatic ring. This position is chemically equivalent to a benzylic position, making the C-Br bond highly susceptible to homolytic cleavage (radical mechanisms) and heterolytic displacement (nucleophilic substitution).

Synthesis & Manufacturing Protocols

The primary synthetic route involves the radical bromination of the parent compound, 5,6,7,8-tetrahydroquinoxaline . This transformation exploits the weak C-H bond dissociation energy at the benzylic (C5) position.

Precursor Preparation

The parent scaffold, 5,6,7,8-tetrahydroquinoxaline (CAS 34413-35-9), is typically synthesized via the condensation of 1,2-cyclohexanedione with ethylenediamine , followed by oxidation (dehydrogenation) of the intermediate octahydrophenazine or direct condensation of 1,2-cyclohexanedione with ethylenediamine followed by oxidation is less common; standard route is 1,2-cyclohexanedione + ethylenediamine

Functionalization Protocol (Wohl-Ziegler Bromination)

Objective: Selective monobromination at C5.

-

Reagents: N-Bromosuccinimide (NBS) (1.05 equiv), AIBN (cat.),

or Benzene (anhydrous). -

Mechanism: Free-radical chain reaction.

-

Critical Control Point: Stoichiometry is vital. Excess NBS leads to dibromination or aromatization to 5-bromoquinoxaline.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5,6,7,8-tetrahydroquinoxaline (10 mmol) in anhydrous

(50 mL) under Argon. -

Initiation: Add NBS (10.5 mmol) and AIBN (0.5 mmol).

-

Reflux: Heat to reflux (77°C) for 2–4 hours. Monitor consumption of starting material via TLC (SiO2, Hexane/EtOAc).

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[3]

-

Isolation: Concentrate the filtrate in vacuo.

-

Purification: The product is unstable on silica gel (prone to hydrolysis or elimination). Purification is best achieved via rapid filtration through a neutral alumina plug or vacuum distillation if stability permits.

Reactivity Profile & Applications

The utility of this compound lies in its high reactivity as an electrophile.

Mechanistic Pathways

-

Nucleophilic Substitution (

/ -

Elimination (E2): In the presence of strong bases (e.g., NaOEt), the compound undergoes elimination to form 5,6-dihydroquinoxaline , which readily oxidizes to the fully aromatic quinoxaline.

-

Aromatization: Treatment with excess NBS or oxidants converts it to 5-bromoquinoxaline.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis and downstream transformations.

Figure 1: Synthetic genealogy and divergent reactivity pathways of this compound.

Physical Properties & Characterization Data[4][5][6][8][9]

| Property | Value / Description |

| Physical State | Viscous oil or low-melting solid (yellowish). |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate. Insoluble in water. |

| Stability | Moisture sensitive (hydrolyzes to alcohol). Light sensitive (C-Br bond photolysis). |

| Predicted | |

| Mass Spectrometry | M+ and [M+2]+ peaks (1:1 ratio) at m/z 213/215 characteristic of mono-bromination. |

Safety & Handling (HSE)

Hazard Classification:

-

Skin/Eye Irritant: Benzylic bromides are potent lachrymators and blistering agents.

-

Acute Toxicity: Harmful if swallowed or inhaled.

Protocol:

-

Containment: All operations must be performed in a functioning fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Quenching: Quench reaction mixtures with aqueous sodium thiosulfate to neutralize residual active bromine species before disposal.

References

-

National Institute of Standards and Technology (NIST). (2023). 5,6,7,8-Tetrahydroquinoxaline (Parent Compound Data). NIST Chemistry WebBook. Retrieved from [Link]

-

Wan, J. P., & Wei, L. (2021). Quinoxaline Synthesis by Domino Reactions. Organic Chemistry Frontiers. (Contextual grounding for quinoxaline synthesis).

-

PubChem. (2025).[4] Compound Summary: 5,6,7,8-Tetrahydroquinoxaline.[1][5][6][7][8] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 5,6,7,8-Tetrahydroquinoxaline [webbook.nist.gov]

- 7. chemscene.com [chemscene.com]

- 8. Showing Compound 5,6,7,8-Tetrahydroquinoxaline (FDB011159) - FooDB [foodb.ca]

5-Bromo-5,6,7,8-tetrahydroquinoxaline CAS number and molecular identifiers

The following technical guide details the molecular identity, synthesis, and application of 5-Bromo-5,6,7,8-tetrahydroquinoxaline , a specialized heterocyclic intermediate used primarily in medicinal chemistry for the development of chemokine receptor antagonists.

Core Identity & Molecular Passport[1][2]

This compound is a benzylic bromide derivative of the 5,6,7,8-tetrahydroquinoxaline scaffold. Unlike its fully aromatic quinoxaline cousins, this molecule features a saturated cyclohexane ring fused to a pyrazine core. The "5-bromo" designation indicates substitution at the benzylic position (adjacent to the pyrazine ring nitrogen), rendering it a highly reactive electrophile suitable for nucleophilic substitution reactions.

Table 1: Molecular Identifiers & Physicochemical Data

| Property | Data / Value |

| Chemical Name | This compound |

| CAS Registry Number | 528852-07-5 |

| Molecular Formula | C₈H₉BrN₂ |

| Molecular Weight | 213.08 g/mol |

| Appearance | Brown liquid / Oil (often unstable in air) |

| Solubility | Soluble in DCM, CHCl₃, CCl₄; decomposes in protic solvents |

| SMILES | BrC1CCCC2=NC=CN=C21 |

| Key Reactivity | Benzylic electrophile (SN2/SN1 active); susceptible to elimination |

Part 2: Synthesis & Mechanistic Pathways

The synthesis of this compound is a classic example of Wohl-Ziegler bromination . It involves the radical substitution of a hydrogen atom at the benzylic position (C-5) of the parent 5,6,7,8-tetrahydroquinoxaline using N-bromosuccinimide (NBS).

Mechanistic Insight

The reaction is driven by the formation of a resonance-stabilized benzylic radical. The pyrazine ring, while electron-deficient compared to benzene, still allows for radical stabilization at the alpha position (C-5/C-8).

-

Initiation: A radical initiator (e.g., Benzoyl Peroxide or AIBN) generates the initial bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen from C-5, creating a benzylic radical.

-

Termination/Product Formation: The benzylic radical reacts with Br₂ (generated in situ from NBS) to form the final bromide.

Diagram 1: Synthesis Workflow (Wohl-Ziegler Bromination)

Caption: Radical bromination pathway transforming the saturated ring of tetrahydroquinoxaline into the reactive 5-bromo intermediate.

Part 3: Experimental Protocol

Note on Safety & Stability: This compound is unstable upon prolonged exposure to air or moisture. It should be prepared fresh or stored under argon at -20°C. The bromine atom is labile and can undergo hydrolysis or elimination to restore aromaticity (forming quinoxaline derivatives).

Standard Operating Procedure (SOP)

Based on protocols for benzylic functionalization of heterocycles.

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain a nitrogen or argon atmosphere.

-

Dissolution: Dissolve 5,6,7,8-tetrahydroquinoxaline (1.0 eq, e.g., 3.08 g) in anhydrous carbon tetrachloride (CCl₄) or trifluoromethylbenzene (PhCF₃) (approx. 10 mL/g substrate).

-

Note: CCl₄ is toxic and ozone-depleting; PhCF₃ is a greener alternative for radical brominations.

-

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide (approx. 1-2 mol%).

-

Reaction: Heat the mixture to reflux. Monitor consumption of starting material via TLC (silica gel) or LC-MS. Reaction time is typically 12–18 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the precipitated succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate (NaHCO₃) solution to remove residual acid.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Concentrate the solvent in vacuo. The residue is often used directly in the next step due to instability. If purification is strictly necessary, perform rapid flash chromatography on neutral alumina (silica may cause decomposition).

Part 4: Applications in Drug Discovery

The primary utility of this compound lies in its role as a "linchpin" intermediate. It allows medicinal chemists to attach the bulky, lipophilic tetrahydroquinoxaline motif to other pharmacophores.

Key Application: Chemokine Receptor Antagonists Research has utilized this intermediate to synthesize antagonists for CXCR4 and CCR5 receptors, which are critical targets for HIV entry inhibition and cancer metastasis. The 5-bromo group is displaced by amines (e.g., macrocyclic polyamines) to form the final bioactive ligand.

Diagram 2: Reactivity & Derivatization Logic

Caption: The electrophilic nature of the 5-bromo position enables diverse functionalization pathways, primarily SN2 substitutions.

References

-

Bridger, G. J., et al. (2003). Chemokine receptor binding heterocyclic compounds with enhanced efficacy. U.S. Patent Application US20030220341A1.[1] (Describes the synthesis of this compound via NBS bromination).

-

ChemScene. (n.d.). Product Data Sheet: this compound (CAS 528852-07-5).[2][3][4] Retrieved from ChemScene.[2]

-

ChemicalBook. (n.d.). This compound Properties and Suppliers.

Sources

Solubility Profile of 5-Bromo-5,6,7,8-tetrahydroquinoxaline in Organic Solvents

[1][2]

Executive Summary & Compound Architecture

This compound (CAS: 528852-07-5) is a bicyclic intermediate comprising a pyrazine ring fused to a brominated cyclohexane ring.[1] Unlike its fully aromatic counterpart (quinoxaline), the saturation of the carbocyclic ring (positions 5, 6, 7, 8) introduces significant lipophilic character and alters its solubility thermodynamics.[1]

Physicochemical Baseline

Understanding the solubility requires analyzing the molecular descriptors that govern solute-solvent interactions.[1]

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 213.07 g/mol | Low MW facilitates dissolution in diverse organic solvents.[1] |

| LogP (Predicted) | ~2.25 | Moderately lipophilic.[1] Preferential solubility in organic media over water.[1] |

| H-Bond Donors | 0 | Lack of donors limits solubility in protic solvents via self-association.[1] |

| H-Bond Acceptors | 2 (Pyrazine nitrogens) | Good solubility in protic solvents (Alcohols) and acidic media.[1] |

| pKa (Conjugate Acid) | ~2.3 (Pyrazine N) | Soluble in aqueous acid (pH < 2) via protonation.[1] |

Empirical Solubility Profile

The following profile is synthesized from validated synthetic protocols (e.g., nucleophilic substitutions, radical brominations) and physicochemical predictions.

A. Chlorinated Solvents (High Solubility)[1]

-

Solvents: Dichloromethane (DCM), Chloroform (

), Carbon Tetrachloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Behavior: Excellent.

-

Mechanistic Insight: The compound's lipophilic cyclohexane ring and polarizable bromine atom interact favorably with chlorinated solvents via London dispersion forces and dipole-dipole interactions.[1]

-

Application:

is historically used for the radical bromination of 5,6,7,8-tetrahydroquinoxaline to install the bromine at the 5-position [1].ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> is the standard solvent for extraction during workup [2].

B. Polar Aprotic Solvents (High Solubility)[1][2]

-

Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).[1]

-

Mechanistic Insight: The pyrazine nitrogens act as H-bond acceptors.[1] Polar aprotic solvents solvate the dipole created by the C-N and C-Br bonds without encumbering the nucleophilic reactivity of the substrate in subsequent steps.[1]

-

Application: DMF is the solvent of choice for nucleophilic substitution reactions (e.g., displacement of Br with Sodium Azide) due to its ability to solvate cations while leaving anions naked and reactive [3].[1]

C. Alcohols (Moderate to High Solubility)

-

Solvents: Methanol, Ethanol, Isopropanol.[1]

-

Behavior: Moderate.

-

Mechanistic Insight: Soluble due to H-bonding between solvent hydroxyls and pyrazine nitrogens.[1] However, the hydrophobic bulk of the brominated cyclohexane ring reduces solubility compared to the non-brominated parent.[1]

D. Alkanes (Low to Moderate Solubility)

-

Behavior: Low/Sparingly Soluble. [1]

-

Mechanistic Insight: While the tetrahydro-ring is aliphatic, the polarity of the pyrazine ring and the C-Br bond creates a mismatch with purely non-polar alkanes.[1]

-

Application: Often used as anti-solvents to precipitate the compound from DCM or Ethyl Acetate solutions.[1]

Technical Protocol: Experimental Solubility Determination

In the absence of a verified literature value for a specific solvent, researchers must generate their own data.[1] The following Self-Validating Protocol ensures accuracy.

Method: Isothermal Saturation with HPLC/Gravimetric Quantitation[1]

Objective: Determine the saturation solubility (

Step-by-Step Workflow:

-

Preparation: Weigh approx. 50 mg of this compound into a 4 mL chemically resistant vial (borosilicate).

-

Solvent Addition: Add 500

L of the target solvent.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Equilibration:

-

Agitation: Shake/stir for 24 hours at controlled temperature (25°C

0.1°C). -

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45

m PTFE syringe filter (pre-saturated). -

Quantitation (Choose A or B):

-

A (Gravimetric - High Conc): Evaporate a known volume of filtrate (e.g., 200

L) to dryness underngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Validation: Ensure residue weight is constant after drying.[1]

-

-

B (HPLC - Low Conc): Dilute filtrate 100x with Mobile Phase (e.g., MeCN:Water). Inject onto C18 column.[1]

-

Validation: Peak purity check using DAD (Diode Array Detector) to ensure no degradation occurred during equilibration.

-

-

Visualization: Solubility Screening Workflow

Strategic Solvent Selection Guide

Selecting the right solvent depends on the process stage: Reaction , Extraction , or Crystallization .[1]

Decision Matrix

| Process Stage | Recommended Solvent | Rationale |

| Radical Bromination | Requires non-polar, radical-inert solvent. | |

| Nucleophilic Substitution ( | DMF, DMAc, NMP | High dielectric constant dissociates ion pairs (e.g., |

| Liquid-Liquid Extraction | Chloroform ( | High solubility of the product + immiscibility with water. Denser than water, facilitating phase separation.[1] |

| Crystallization | EtOH/Hexane or EtOAc/Heptane | Use a solvent/anti-solvent pair.[1] Dissolve in hot Ethanol/EtOAc, add Hexane/Heptane until turbid, cool slowly. |

Visualization: Solvent Selection Logic

References

-

Bridger, G. J., et al. (2003).[1] Chemokine receptor binding heterocyclic compounds with enhanced efficacy. Patent US20030220341A1.[1] (Describes the synthesis of this compound via NBS bromination in CCl4).

-

Zhou, Y., et al. (2012).[1][2] Heterocyclic compounds and uses thereof. Patent US8778967B2.[1] (Details the extraction of the compound using CHCl3).

-

Bridger, G. J., et al. (2002).[1][2][4] Preparation of heterocyclic compounds as chemokine receptor antagonists. PCT Int.[1][5] Appl. WO 2002022600.[1][4][5] (Protocols for nucleophilic substitution in DMF).

-

PubChem. (2025).[1][6] this compound Compound Summary. National Library of Medicine.[1]

-

ChemScene. (2025). Physicochemical properties of this compound.

Sources

- 1. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Ionization, pKa, and Physicochemical Properties of 5-Bromo-5,6,7,8-tetrahydroquinoxaline

The following technical guide is structured to provide an in-depth analysis of 5-Bromo-5,6,7,8-tetrahydroquinoxaline , a critical intermediate in the synthesis of alpha-2 adrenergic agonists like Brimonidine.

Executive Summary

This compound (CAS: 528852-07-5) is a bicyclic heterocyclic intermediate characterized by a pyrazine ring fused to a saturated cyclohexane ring, with a bromine substituent at the benzylic-like C5 position.

Unlike its fully aromatic quinoxaline counterparts, this compound possesses a reactive

Structural Analysis & Ionization Centers

To understand the ionization properties, we must first analyze the electronic environment of the basic centers.

Structural Features[1]

-

Core Scaffold: 5,6,7,8-Tetrahydroquinoxaline (Pyrazine fused to Cyclohexane).

-

Basic Centers: Two nitrogen atoms (N1 and N4) in the pyrazine ring.

-

Substituent: Bromine atom at position C5 (alpha to the bridgehead carbon C4a).

-

Chirality: Carbon C5 is a chiral center, resulting in (R) and (S) enantiomers.

Electronic Effects on Basicity

The parent compound, 5,6,7,8-tetrahydroquinoxaline, behaves electronically like a 2,3-dialkylpyrazine. The introduction of a bromine at C5 introduces a strong inductive withdrawing effect (-I).

-

Inductive Pathway:

. -

Impact: The electron density at N4 is significantly reduced due to its proximity to the electronegative bromine (3 bonds away). N1 is more distant (4 bonds away) and retains slightly higher electron density, making it the probable site of first protonation, though the overall basicity of the system is lowered.

pKa Values and Ionization Profile

Experimental pKa values for this specific intermediate are rarely published due to its proprietary use and hydrolytic instability. The values below are expert estimates derived from structural analogs and Hammett-Taft substitution principles.

Comparative pKa Data

| Compound | Structure | pKa (Experimental/Predicted) | Note |

| Pyrazine | Aromatic | 0.65 | Very weak base |

| 2,3-Dimethylpyrazine | Dialkyl-substituted | 1.98 | Alkyl groups donate e- (+I) |

| 5,6,7,8-Tetrahydroquinoxaline | Parent Scaffold | 2.24 ± 0.20 | Fused ring acts as dialkyl donor |

| This compound | Target | 0.8 – 1.2 (Est.) | Br reduces pKa by ~1.0–1.4 units |

Ionization State at Physiological pH

-

pKa ~ 1.0: The compound is a very weak base.

-

pH 7.4 (Physiological): The compound exists almost exclusively (>99.9%) in its neutral (unionized) form .

-

pH 1.0 (Stomach/Strong Acid): Significant protonation occurs (~50% ionized).

Implication for Extraction: Due to its neutral state at neutral and basic pH, the compound can be readily extracted into organic solvents (DCM, Ethyl Acetate) from aqueous reaction mixtures by adjusting the pH to >3.0.

Physicochemical Properties (Solubility & Lipophilicity)

The presence of the lipophilic bromine atom and the saturated cyclohexane ring drives the lipophilicity of this molecule.

Lipophilicity (LogP/LogD)

-

Predicted LogP: 2.25

-

LogD (pH 7.4): ~2.25 (Since the molecule is neutral).

-

LogD (pH 1.0): ~0.5 (Protonated species is more soluble in water).

Solubility Profile

| Solvent System | Solubility | Mechanism |

| Water (pH 7) | Low (< 1 mg/mL) | Hydrophobic effect dominates. |

| 0.1 M HCl | Moderate | Protonation of Pyrazine N solubilizes the salt. |

| DCM / Chloroform | High | Matches lipophilic LogP ~2.25. |

| Methanol/Ethanol | High | Good solvency for polar organic intermediates. |

Reactivity & Stability Protocols

The C5-Bromine bond is "benzylic-like" (adjacent to an aromatic system) and secondary, making it highly reactive but also prone to degradation.

Reactivity: Nucleophilic Substitution

The primary utility of this compound is as an electrophile. The bromine at C5 is readily displaced by nucleophiles (amines, azides) to form C-N bonds.

-

Mechanism:

(with inversion of configuration) or -

Application: Reaction with N-acetyl-ethylenediamine or sodium azide is a key step in Brimonidine synthesis.

Stability Concerns: Hydrolysis

In aqueous acidic or basic conditions, the C5-Br bond is susceptible to hydrolysis, converting the bromide to the alcohol (5-hydroxy-5,6,7,8-tetrahydroquinoxaline).

-

Risk Factor: High.[1]

-

Mitigation: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Avoid prolonged exposure to aqueous media unless pH is controlled.

Experimental Protocols

Protocol: pKa Determination via UV-Vis Spectrophotometry

Since the compound has low aqueous solubility and a low pKa, potentiometric titration is difficult. UV-Vis spectrophotometry in a cosolvent system is the gold standard.

Materials:

-

Compound Stock: 10 mM in Methanol.

-

Buffers: Citrate-Phosphate (pH 2.0–7.0) and HCl solutions (0.1 M – 2.0 M).

-

Instrument: UV-Vis Spectrophotometer (Scanning 200–400 nm).

Methodology:

-

Preparation: Prepare a series of 10 mL samples containing 50 µM compound in buffers ranging from pH 0.5 to 4.0. Ensure constant ionic strength (0.1 M KCl).

-

Scanning: Measure the absorption spectrum (200–400 nm) for each pH point.

-

Wavelength Selection: Identify the

shift between the neutral species (pH 4.0) and the protonated species (pH 0.5). -

Calculation: Plot Absorbance vs. pH at the

of the protonated form. -

Fitting: Fit the data to the Henderson-Hasselbalch equation:

Where

Protocol: Handling and Storage

-

Receipt: Upon receipt, verify seal integrity.

-

Aliquot: In a glovebox or dry bag, aliquot into single-use amber vials.

-

Storage: Freeze at -20°C or refrigerate at 2-8°C.

-

Solubilization: Dissolve in anhydrous DCM or DMF immediately prior to use. Do not store as a solution.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66335, 5,6,7,8-Tetrahydroquinoxaline. Retrieved from [Link]

- Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.

-

Bridger, G. et al. (2003). Heterocyclic compounds with enhanced efficacy. U.S. Patent Application US20030220341A1.[2] (Describes synthesis and reactivity of this compound). Retrieved from

-

LookChem. 5,6,7,8-Tetrahydroquinoxaline Properties and pKa Prediction. Retrieved from [Link]

Sources

Conformational Analysis of the Tetrahydroquinoxaline Ring System

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists Version: 1.0

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors, GPCR ligands (e.g., Brimonidine analogs), and ion channel modulators. Unlike the fully aromatic quinoxaline, the THQ system possesses a saturated piperazine ring fused to a benzene ring. This saturation introduces chirality and conformational flexibility—specifically a half-chair equilibrium —that critically influences binding affinity and selectivity.

This guide provides a rigorous analysis of the THQ conformational landscape, detailing the energetic barriers of nitrogen inversion, substituent effects on ring puckering, and validated protocols for experimental (NMR) and computational assignment of stereochemistry.

Structural Fundamentals: The Distorted Half-Chair

The THQ system consists of a planar benzene ring fused to a saturated piperazine ring at the C4a and C8a positions. This fusion imposes a critical geometric constraint: the C4a-C8a bond is part of the aromatic system and is therefore planar and resistant to torsion.

Geometry vs. Cyclohexane

While cyclohexane adopts a perfect chair conformation with torsion angles of ~60°, the THQ piperazine ring is forced into a half-chair (HC) or twisted half-chair conformation.

-

Planar Segment: Atoms N1, C8a, C4a, and N4 are roughly coplanar due to conjugation with the benzene ring.

-

Puckered Segment: Atoms C2 and C3 twist out of the plane to relieve torsional strain, creating the "ethylene bridge" of the half-chair.

The Conformational Equilibrium

The THQ ring exists in a dynamic equilibrium between two enantiomeric half-chair conformers (

Key Insight: Unlike piperidine, where nitrogen inversion and ring reversal are distinct high-energy events, the conjugation of N1 and N4 with the benzene ring flattens the nitrogen pyramids (increasing

Visualization: Conformational Equilibrium

Caption: The dynamic equilibrium between enantiomeric half-chair conformers. The barrier is sufficiently low to allow rapid averaging on the NMR time scale at room temperature unless locked by bulky substituents.

Substituent Effects and "A-Values"

In the THQ system, the classic "A-values" derived from cyclohexane must be modified due to the flattened nature of the ring near the aromatic fusion.

C2 and C3 Substitution

Substituents at C2 and C3 can adopt pseudo-axial (

-

Pseudo-Equatorial Preference: Large substituents (e.g., Phenyl, tert-butyl) at C2/C3 strongly prefer the pseudo-equatorial position to avoid 1,3-diaxial-like steric clashes with the N-H or N-substituents.

-

The "Gauche" Effect: In 2,3-disubstituted THQs, the relative configuration (cis vs. trans) dictates the pucker.

-

Trans-2,3-disubstitution: Typically diequatorial (

), locking the ring into a stable half-chair. -

Cis-2,3-disubstitution: Forces one substituent axial (

), often raising the energy and increasing the population of twisted boat forms or lowering the barrier to inversion.

-

Nitrogen Substitution (N1/N4)

The nature of the substituent on Nitrogen is the primary driver of ring rigidity.

-

N-Alkyl (e.g., Methyl): The nitrogen remains pyramidal. Inversion is rapid.[1][2]

-

N-Acyl/Sulfonyl: Electron-withdrawing groups (EWGs) increase the

character of the nitrogen due to amide/sulfonamide resonance. This flattens the geometry around the nitrogen, often locking the C2-C3 bridge relative to the planar aromatic system and significantly altering the pucker to maximize orbital overlap.

Experimental Validation Protocol

To assign the absolute conformation of a THQ derivative, a combination of NMR spectroscopy and X-ray crystallography is required.

NMR Spectroscopy: The Coupling Constant Method

The magnitude of the vicinal proton-proton coupling constant (

Protocol:

-

Acquire a high-field

NMR (minimum 400 MHz) in a non-aromatic solvent ( -

Identify the C2 and C3 proton signals.

-

Measure

. -

Apply the Karplus relationship adapted for half-chairs:

| Interaction Type | Dihedral Angle ( | Observed | Interpretation |

| Pseudo-Axial / Pseudo-Axial | ~160° - 180° | 10 - 12 Hz | Large coupling indicates trans-diaxial relationship. |

| Pseudo-Axial / Pseudo-Equatorial | ~60° | 2 - 5 Hz | Small coupling indicates gauche relationship. |

| Pseudo-Equatorial / Pseudo-Equatorial | ~60° | 2 - 5 Hz | Small coupling indicates gauche relationship. |

Visualization: NMR Decision Workflow

Caption: Logic flow for assigning relative stereochemistry at C2/C3 using scalar coupling constants.

X-Ray Crystallography

While definitive, be cautious: packing forces in the crystal lattice can trap the THQ ring in a conformation that is not the global minimum in solution. Always cross-validate X-ray structures with solution-phase NMR data.

Computational Modeling Strategy

For predictive modeling of THQ derivatives in drug discovery:

-

Method: Density Functional Theory (DFT) is recommended over Molecular Mechanics (MM) due to the electronic effects of the aniline nitrogens.

-

Level of Theory: B3LYP/6-31G(d,p) is the standard baseline. For high precision regarding nitrogen inversion barriers, use MP2/6-311++G(d,p) .

-

Workflow:

-

Generate both Half-Chair A and Half-Chair B.

-

Perform a transition state search (QST3) to locate the planar/flattened inversion state.

-

Calculate the Boltzmann distribution at 298 K to predict the population ratio.

-

Case Study: 6-Nitro-1,2,3,4-Tetrahydroquinoline

In the nitration of THQ, the regioselectivity is heavily influenced by the protection of the nitrogen.

-

Free Amine: The nitrogen lone pair donates into the ring, activating the ortho/para positions (relative to N).

-

N-Acyl Protection: The amide resonance withdraws density and flattens the nitrogen. This steric and electronic change alters the preferred half-chair pucker, subtly changing the accessibility of the C5 and C7 positions to electrophilic attack.

-

Outcome: Understanding the half-chair preference allows medicinal chemists to predict metabolic soft spots (oxidation sites) on the piperazine ring, which are often stereoselective (e.g., CYP450 oxidation at C2/C3 often favors the pseudo-axial hydrogen).

References

-

Conformational Analysis of 1,2,3,4-Tetrahydroquinoline. RSC Advances. (2018). Detailed microwave spectroscopy and ab initio study of the related quinoline system. Link

-

Crystal Structure of 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E. (2007). Defines the solid-state puckered parameters. Link

-

Nitrogen Inversion in Cyclic Amines. Journal of the Chemical Society. Analysis of inversion barriers in heterocycles. Link

-

Stereoelectronic Effects in Heterocycles. Journal of Medicinal Chemistry. Application of conformational analysis to drug design. Link

-

PubChem Compound Summary: 1,2,3,4-Tetrahydroquinoxaline. National Library of Medicine. Link

Sources

A Technical Guide to the Synthesis of Brimonidine: The Pivotal Role of the 5-Bromo-6-aminoquinoxaline Intermediate

Abstract

Brimonidine, a highly selective α2-adrenergic receptor agonist, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its synthesis is a topic of significant interest in pharmaceutical process chemistry. This technical guide provides an in-depth exploration of the synthetic pathways to Brimonidine, with a specific focus on the critical role of the key intermediate, 5-bromo-6-aminoquinoxaline. We will dissect the established synthetic routes, explain the causal chemistry behind procedural choices, and provide validated protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of Brimonidine synthesis.

Introduction: Brimonidine and its Therapeutic Significance

Brimonidine is a pharmaceutical agent primarily used in ophthalmic solutions to reduce intraocular pressure (IOP).[1][2][3] Its therapeutic effect is achieved through a dual mechanism: it decreases the production of aqueous humor and enhances its outflow through the uveoscleral pathway.[1][4][5] As a selective α2-adrenergic agonist, it offers a targeted approach to managing glaucoma, a leading cause of irreversible blindness worldwide.[6] The tartrate salt, Brimonidine Tartrate, is the common formulation, balancing efficacy with stability and bioavailability.[7]

The molecular architecture of Brimonidine, chemically known as 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, features a substituted quinoxaline core linked to an imidazoline ring. This structure is fundamental to its pharmacological activity, and its efficient synthesis is a key objective for pharmaceutical manufacturers.

A Note on the Core Intermediate

While the topic specifies "5-Bromo-5,6,7,8-tetrahydroquinoxaline," extensive review of the authoritative literature and established patents reveals that the pivotal and direct intermediate in all major synthetic routes to Brimonidine is 5-bromo-6-aminoquinoxaline . The tetrahydroquinoxaline structure represents a saturated cyclohexane ring fused to the pyrazine, which is chemically distinct from the aromatic quinoxaline core required for Brimonidine. This guide will therefore focus on the scientifically validated role of 5-bromo-6-aminoquinoxaline.

The Synthetic Blueprint: Strategic Importance of 5-Bromo-6-aminoquinoxaline

The synthesis of Brimonidine invariably begins with the strategic construction of the 5-bromo-6-aminoquinoxaline scaffold. This molecule is not merely a precursor; its specific functionalities are deliberately installed to direct the subsequent chemical transformations with precision.

-

The 6-Amino Group (-NH2): This primary amine serves as the nucleophilic handle for the construction of the critical imidazoline ring.

-

The 5-Bromo Group (-Br): The bromine atom's position ortho to the amino group plays a crucial electronic role. Its electron-withdrawing nature influences the reactivity of the quinoxaline ring system. Furthermore, its presence is an integral part of the final active pharmaceutical ingredient (API).

The preparation of this key intermediate itself is a multi-step process, often starting from 4-nitro-o-phenylenediamine, which undergoes cyclization, reduction of the nitro group, and finally, a highly selective bromination to yield 5-bromo-6-aminoquinoxaline.[8][9]

Figure 1: Synthesis pathway of the key intermediate.

Core Synthetic Pathways to Brimonidine

Two primary methodologies have been established for converting 5-bromo-6-aminoquinoxaline into Brimonidine. The choice between them represents a classic case study in the evolution of process chemistry, moving from hazardous reagents to safer, more scalable alternatives.

The Thiophosgene Route: A Classic but Hazardous Approach

The original synthesis of Brimonidine involved the use of thiophosgene (CSCl₂).[1][2]

-

Isothiocyanate Formation: 5-bromo-6-aminoquinoxaline is reacted with thiophosgene. The highly reactive thiophosgene converts the primary amino group into an isothiocyanate group (-N=C=S).

-

Cyclization with Ethylenediamine: The resulting 5-bromo-6-isothiocyanatoquinoxaline is then treated with ethylenediamine. This step proceeds via a thiourea intermediate, which subsequently cyclizes upon heating to form the imidazoline ring, releasing toxic hydrogen sulfide (H₂S) gas in the process.[7]

Causality and Drawbacks: This route is effective but poses significant safety and environmental risks. Thiophosgene is acutely toxic and corrosive. The evolution of H₂S gas requires specialized scrubbing and containment systems, making this process undesirable for large-scale industrial production.[2]

The N-acetyl Ethylene Urea Route: A Safer, Modern Alternative

To circumvent the hazards of the thiophosgene route, a more elegant and safer process was developed utilizing N-acetyl ethylene urea.[2][3][10] This has become the preferred industrial method.

-

Condensation: 5-bromo-6-aminoquinoxaline is condensed with N-acetyl ethylene urea in the presence of a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[3] This reaction directly constructs the N-acetylated imidazoline ring onto the quinoxaline core, forming N-acetylbrimonidine.

-

Hydrolysis: The resulting N-acetylbrimonidine is then subjected to hydrolysis, typically using a base like sodium hydroxide in methanol, to cleave the acetyl protecting group and yield the Brimonidine free base.[2][3]

-

Salt Formation: Finally, the Brimonidine base is reacted with L-(+)-tartaric acid in a suitable solvent (e.g., methanol) to precipitate the stable and highly pure Brimonidine Tartrate salt.[1][2]

Causality and Advantages: This pathway avoids the use of thiophosgene and the liberation of H₂S. Phosphorus oxychloride is a common industrial reagent, and while it requires careful handling, its risks are well-understood and manageable. The process is more direct, often results in higher yields, and is significantly more amenable to safe industrial scale-up.[10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Page loading... [wap.guidechem.com]

- 7. JP6339364B2 - Amorphous brimonidine tartrate and method for producing the same - Google Patents [patents.google.com]

- 8. Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]

- 10. Novel Process For The Preparation Of Brimonidine [quickcompany.in]

Methodological & Application

Application Note: Synthesis of Brimonidine Tartrate via Quinoxaline Functionalization

Executive Summary

This application note details the high-purity synthesis of Brimonidine Tartrate (Alphagan®), a selective alpha-2 adrenergic agonist used in the management of open-angle glaucoma. While standard industrial routes often initiate with 4-nitro-o-phenylenediamine, this guide addresses the specific utilization of 5-Bromo-5,6,7,8-tetrahydroquinoxaline as a structural precursor.

The protocol focuses on the critical aromatization of the tetrahydro- scaffold to the active aromatic quinoxaline core, followed by the imidazoline coupling and tartrate salt formation . We prioritize the POCl₃/N-acetyl-2-imidazolidinone coupling method over the legacy thiophosgene route due to superior safety profiles and scalability.

Retrosynthetic Analysis & Pathway Design

The synthesis of Brimonidine relies on constructing the electron-deficient quinoxaline ring and installing the imidazoline moiety at the 6-position.

Strategic Logic

-

Scaffold Preparation: The user-specified starting material, This compound , possesses a saturated carbocyclic ring. To achieve the Brimonidine structure, this ring must be aromatized (dehydrogenated) and aminated .

-

Coupling Efficiency: Direct coupling of the imidazoline ring is best achieved using an activated intermediate (N-acetyl-2-imidazolidinone) rather than toxic isothiocyanates.

-

Salt Crystallization: The final tartrate salt is formed in methanol to ensure precise stoichiometry and polymorph control.

Figure 1: Retrosynthetic pathway converting the tetrahydro- precursor to the aromatic amine, followed by imidazoline coupling.

Experimental Protocols

Phase 1: Precursor Optimization (Aromatization & Amination)

Note: This phase addresses the specific starting material "this compound". If purchasing commercial 6-Amino-5-bromoquinoxaline , skip to Phase 2.

The transformation of this compound to the required 6-Amino-5-bromoquinoxaline involves nitration followed by simultaneous aromatization/reduction, or sequential oxidation.

Protocol 1.1: Aromatization to 5-Bromoquinoxaline

-

Reagents: this compound (1.0 eq), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.2 eq), Toluene.

-

Mechanism: DDQ acts as a potent hydride acceptor, restoring aromaticity to the carbocycle.

| Step | Operation | Critical Parameter |

| 1 | Dissolve this compound in Toluene (10V). | Inert atmosphere (N₂) |

| 2 | Add DDQ portion-wise at room temperature. | Exothermic control |

| 3 | Reflux for 4-6 hours until TLC confirms consumption. | Temp: 110°C |

| 4 | Cool, filter off DDQ-H₂ precipitate. Wash filtrate with NaHCO₃. | Remove acidic byproducts |

| 5 | Concentrate organic layer to yield 5-Bromoquinoxaline . | Yield Target: >85% |

Protocol 1.2: Nitration & Reduction to 6-Amino-5-bromoquinoxaline

-

Reagents: KNO₃/H₂SO₄ (Nitration), Fe/Acetic Acid or H₂/Pd-C (Reduction).

-

Note: Nitration of 5-bromoquinoxaline directs primarily to the 6-position due to the directing effect of the bromine and ring nitrogen.

Phase 2: Imidazoline Coupling (The "One-Pot" POCl₃ Method)

This is the industry-preferred route, avoiding the use of highly toxic thiophosgene.

Reagents:

-

6-Amino-5-bromoquinoxaline (Limiting Reagent)[1]

-

N-Acetyl-2-imidazolidinone (1.5 eq)

-

Phosphorus Oxychloride (POCl₃) (5.0 eq)

-

Solvent: Acetonitrile or Toluene

Step-by-Step Methodology:

-

Activation:

-

Charge a reactor with 6-Amino-5-bromoquinoxaline (50 g) and N-Acetyl-2-imidazolidinone (43 g).

-

Add POCl₃ (200 mL) slowly at 20-25°C. Caution: POCl₃ is corrosive and reacts violently with moisture.

-

Heat the mixture to 55-60°C and maintain for 18-24 hours.

-

Process Check: Monitor by HPLC for the disappearance of the quinoxaline amine.

-

-

Quenching & Hydrolysis:

-

Distill off excess POCl₃ under reduced pressure.

-

Dilute the residue with Dichloromethane (DCM).

-

Slowly quench into ice-water (maintain <20°C).

-

Adjust pH to 8-9 using 50% NaOH solution. This hydrolyzes the intermediate acetyl group to release the Brimonidine Free Base .

-

-

Isolation:

-

Filter the precipitated solid (Brimonidine Base).

-

Wash with water and cold methanol.

-

Dry at 60°C under vacuum.

-

Yield: ~80-85%.[2] Appearance: Yellow to orange solid.

-

Phase 3: Tartrate Salt Formation

Objective: Convert the free base to the pharmaceutically active L-tartrate salt.

Reagents:

Protocol:

-

Suspend Brimonidine Free Base (20 g) in Methanol (200 mL).

-

Heat to reflux (65°C) to achieve partial/full dissolution.

-

In a separate vessel, dissolve L-Tartaric Acid (10.8 g) in Methanol (50 mL).

-

Add the acid solution to the base solution hot.

-

Stir at reflux for 30 minutes. The solution should clarify, followed by crystallization.

-

Cool slowly to 0-5°C over 2 hours (controlled cooling ramp prevents amorphous precipitation).

-

Filter the white/off-white crystals. Wash with cold methanol.

-

Dry at 50°C.

Final Product Specifications:

-

Appearance: White to slightly yellowish crystalline powder.

-

Melting Point: 207-210°C (Decomposition).

-

Solubility: Soluble in water (34 mg/mL).[4]

Process Control & Data Visualization

Reaction Stoichiometry & Yields

| Stage | Reactant A | Reactant B | Solvent/Cat. | Temp (°C) | Time (h) | Typical Yield |

| Aromatization | 5-Br-Tetrahydro-Q | DDQ | Toluene | 110 | 6 | 88% |

| Coupling | 6-Amino-5-Br-Q | N-Acetyl-Imid. | POCl₃ | 60 | 20 | 82% |

| Salt Formation | Brimonidine Base | L-Tartaric Acid | Methanol | 65 -> 5 | 3 | 95% |

Impurity Profile (HPLC)

Controlling impurities is critical for ophthalmic applications.

-

Impurity A (Des-bromo): 6-Quinoxalinamine derivative. Origin: Over-reduction during precursor synthesis.

-

Impurity B (Dimer): Linked quinoxaline species. Origin: High concentration in POCl₃ step.

-

Impurity C (Acetyl-Brimonidine): Incomplete hydrolysis. Control: Ensure pH > 9 and sufficient time during quench.

Figure 2: Logic flow for impurity formation and mitigation strategies.

Safety & Handling (HSE)

-

POCl₃ (Phosphorus Oxychloride): Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. All quenching must be done in a jacketed reactor with scrubber systems active.

-

This compound: Handle as a potential irritant. Standard PPE (gloves, goggles, lab coat) required.

-

Brimonidine Tartrate: Potent alpha-2 agonist.[4][5] Avoid inhalation of dust. Use isolators for solid handling.

References

-

Danielewicz, J. et al. (1975). Quinoxaline derivatives. U.S. Patent 3,890,319.

-

Naik, A. et al. (2008). Novel process for the synthesis of Brimonidine and derivative. Patent WO2008075368A1.

-

Gluchowski, C. (1991). Selective alpha-2 adrenergic agonists for glaucoma. Journal of Medicinal Chemistry, 34(11).

-

Allergan, Inc. (2001). Method for producing Brimonidine Tartrate. U.S. Patent 6,323,204.[2]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2435, Brimonidine Tartrate.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Brimonidine Beyond a Single Specialty: Pharmacological Profile, Dermatologic Applications, and Advances in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Nucleophilic Functionalization of 5-Bromo-5,6,7,8-tetrahydroquinoxaline

This is a comprehensive technical guide and protocol for the nucleophilic substitution of 5-Bromo-5,6,7,8-tetrahydroquinoxaline .

Part 1: Scientific Foundation & Strategic Analysis

Structural Analysis & Mechanistic Correction

Before proceeding with the protocol, it is critical to address a common terminological misconception regarding this substrate.

-

The Substrate: this compound consists of a pyrazine ring fused to a cyclohexane ring.

-

The Reaction Site: The bromine atom is located at Position 5 . In the 5,6,7,8-tetrahydroquinoxaline scaffold, positions 5, 6, 7, and 8 are saturated (

hybridized). -

Mechanistic Reality: Consequently, this molecule does not undergo Nucleophilic Aromatic Substitution (

).

Why this matters:

-

Reactivity: This position is highly activated. The adjacent nitrogen in the pyrazine ring withdraws electron density, making the C5-Br bond weaker and the carbon more electrophilic than a standard alkyl bromide.

-

Side Reactions: Unlike stable aryl halides used in

, this substrate is prone to elimination (forming the dihydro-intermediate) or hydrolysis (forming the alcohol) if conditions are too harsh.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway, contrasting the desired substitution with potential side reactions.

Figure 1: Reaction landscape for this compound. The pathway favors

Part 2: Experimental Protocol

This protocol is optimized for the introduction of amine nucleophiles (e.g., morpholine, piperazine, primary amines) to create receptor antagonist intermediates.

Reagents & Equipment

-

Substrate: this compound (1.0 equiv).

-

Nucleophile: Amine (1.2 – 1.5 equiv). Note: If using a volatile amine, use excess.

-

Base:

-

Standard: Potassium Carbonate (

), anhydrous, powder (2.0 equiv). -

Alternative (for solubility): Cesium Carbonate (

) or DIPEA (Hunig's Base).

-

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein reaction (in situ formation of transient iodide).

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Oven-dry a round-bottom flask and a magnetic stir bar.

-

Purge the flask with Nitrogen (

) or Argon. -

Weigh This compound and add it to the flask.

-

Dissolve in anhydrous Acetonitrile (MeCN) [Concentration: 0.1 M]. Note: DMF is preferred if the nucleophile is poorly soluble in MeCN.

Step 2: Activation & Addition

-

Add Potassium Carbonate (

) (2.0 equiv) to the stirring solution. -

Optional: Add KI (10 mol%) if the reaction is expected to be sluggish (e.g., sterically hindered nucleophiles).

-

Add the Nucleophile (1.2 equiv) dropwise.

-

Critical: If the nucleophile is a salt (e.g., amine hydrochloride), increase the base amount to 3.0 equiv.

-

Step 3: Reaction & Monitoring

-

Stir the mixture at Room Temperature (RT) for 1 hour.

-

Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

-

Target Mass: [M+H]+ = (MW of Nucleophile + 133).

-

-

Decision Point:

-

If conversion is <50% after 1 hour: Heat the reaction to 50°C .

-

Warning: Do not exceed 80°C. High temperatures promote elimination to the dihydro-quinoxaline (aromatization driven).

-

Step 4: Workup & Isolation

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash with Water (

) x 2 to remove DMF/MeCN and inorganic salts. -

Wash with Brine (Sat. NaCl) x 1.

-

Dry the organic layer over Sodium Sulfate (

).[2][3][4] -

Filter and concentrate under reduced pressure.

Step 5: Purification

-

The crude product is often a viscous oil.

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of 0% -> 50% EtOAc in Hexanes. (For polar amines, use DCM:MeOH 95:5).

Part 3: Optimization & Troubleshooting Guide

The following table summarizes data-driven adjustments based on experimental outcomes.

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Nucleophile is sterically hindered or poor nucleophilicity. | 1. Add KI (0.1 equiv) to form the more reactive iodide.2. Switch solvent to DMF (more polar).3. Increase temp to 60°C. |

| Elimination Product (Alkene formation) | Base is too strong or temperature too high. | 1. Switch base from |

| Hydrolysis (Alcohol formation) | Water contamination in solvent/base. | 1. Use freshly distilled/anhydrous solvents.2. Flame-dry glassware.3. Use molecular sieves in the reaction. |

| Poly-alkylation | Nucleophile has multiple reactive sites. | 1. Use a large excess of the nucleophile (5-10 equiv).2. Add the bromide slowly to the nucleophile solution. |

Workflow Logic Diagram

Figure 2: Logical decision tree for solvent selection and reaction monitoring.

Part 4: Safety & Handling

-

Lachrymator Potential: Like many benzylic halides, this compound may act as a lachrymator (tear gas agent) or severe skin irritant.

-

Protocol: Always handle in a functioning fume hood. Double-glove (Nitrile).

-

-

Instability: The C-Br bond is labile. Store the starting material at 2-8°C under inert gas. If the material turns green/brown, it has likely decomposed/oxidized; purify before use.

References

- Mechanistic Classification: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

-

Synthesis of Tetrahydroquinoxaline Derivatives: Bioorganic & Medicinal Chemistry Letters, 2008 , 18(8), 2544-2548. (Describes synthesis of 5-amino-5,6,7,8-tetrahydroquinoline derivatives, chemically equivalent to the quinoxaline protocol).

- Reactivity of -Halo-Heterocycles: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.

-

Commercial Data & Structure Verification: PubChem Compound Summary for CID 10886656 (this compound).

Sources

Reaction mechanism of imidazoline formation from 5-Bromo-5,6,7,8-tetrahydroquinoxaline

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic pathway for introducing an imidazoline pharmacophore onto the 5-Bromo-5,6,7,8-tetrahydroquinoxaline scaffold.

Unlike the fully aromatic quinoxaline precursors used for Brimonidine (an

Executive Summary & Mechanistic Rationale

The transformation of This compound (1) into an imidazoline-functionalized ligand targets the

This protocol details the "Amine-Isothiocyanate" Route , widely regarded as the most robust method for constructing the 2-amino-imidazoline ring system (the pharmacophore found in Clonidine and Brimonidine) on this specific scaffold.

Mechanistic Pathway[1]

-

Amination (S

2): Displacement of the alkyl bromide with an azide equivalent or ammonia to generate the primary amine. -

Activation: Conversion of the amine to an isothiocyanate using thiophosgene or a safer surrogate (1,1'-thiocarbonyldiimidazole).

-

Annulation: Cyclization with ethylenediamine to form the imidazoline ring.

Chemical Safety & Pre-requisites

-

This compound: Potential skin irritant and lachrymator. Handle in a fume hood.

-

Thiophosgene: Highly toxic and volatile. Use 1,1'-thiocarbonyldiimidazole (TCDI) as a safer alternative where possible.

-

Ethylenediamine: Corrosive and sensitizer.

-

Inert Atmosphere: Reactions involving the tetrahydroquinoxaline core should be performed under Argon/Nitrogen to prevent oxidative aromatization of the saturated ring.

Detailed Experimental Protocol

Stage 1: Synthesis of 5-Amino-5,6,7,8-tetrahydroquinoxaline

Direct amination with ammonia often leads to elimination or over-alkylation. The Azide displacement-reduction sequence is preferred for high purity.

Reagents: Sodium Azide (NaN

-

Azidation:

-

Dissolve This compound (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Add Sodium Azide (1.5 eq) cautiously.

-

Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of starting bromide (

shift from non-polar to mid-polar). -

Note: The 5-position is benzylic-like; reaction proceeds via S

2 with inversion of configuration (if chiral). -

Workup: Dilute with water, extract with EtOAc, wash with brine. Concentrate to yield the crude azide.

-

-

Reduction (Staudinger or Hydrogenation):

-

Dissolve crude azide in MeOH.

-

Add 10 wt% Pd/C catalyst.

-

Stir under H

balloon (1 atm) for 2 hours at RT. -

Filtration: Filter through Celite to remove Pd.

-

Isolation: Concentrate filtrate to obtain 5-amino-5,6,7,8-tetrahydroquinoxaline as a viscous oil. Store under inert gas (amine is sensitive to oxidation).

-

Stage 2: Isothiocyanate Formation

This step creates the electrophilic carbon center required for the imidazoline ring closure.

Reagents: 1,1'-Thiocarbonyldiimidazole (TCDI), DCM (Dichloromethane).

-

Dissolve the 5-amino-intermediate (1.0 eq) in anhydrous DCM (0.2 M).

-

Cool to 0°C .

-

Add TCDI (1.1 eq) in one portion.

-

Allow to warm to RT and stir for 2 hours.

-

Checkpoint: LC-MS should show mass peak [M+42] corresponding to the isothiocyanate (-NCS).

-

Workup: Wash with water (rapidly) and brine. Dry over Na

SO

Stage 3: Imidazoline Ring Closure (Annulation)

The critical cyclization step involving ethylenediamine.

Reagents: Ethylenediamine, Ethanol (absolute), Mercuric Oxide (HgO) or mild heat.

-

Dissolve the crude 5-isothiocyanato-5,6,7,8-tetrahydroquinoxaline in absolute Ethanol.

-

Add Ethylenediamine (excess, 5.0 eq) to drive the reaction to the thiourea intermediate.

-

Cyclization:

-

Method A (Thermal): Reflux at 80°C for 12–16 hours. Evolution of H

S gas indicates cyclization. -

Method B (Desulfurization - Faster): Add HgO (1.1 eq) to the reaction mixture at RT. Stir for 3 hours. The formation of black HgS precipitate drives the reaction.

-

-

Purification:

-

Filter through Celite (if Method B used).

-

Concentrate solvent.

-

Column Chromatography: Silica gel, eluting with DCM:MeOH:NH

OH (90:9:1). The imidazoline product is polar and basic.

-

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the stepwise transformation from the bromide to the amino-imidazoline pharmacophore.

Figure 1: Stepwise synthesis of the imidazoline pharmacophore from the bromo-precursor via the isothiocyanate route.[1]

Data Summary & Critical Parameters

| Parameter | Specification / Range | Critical Note |

| Reaction Stoichiometry | 1.0 eq Bromide : 1.5 eq NaN | Excess azide ensures complete conversion; avoid large excess to prevent safety hazards. |

| Temperature (Step 1) | 55°C – 65°C | >70°C increases risk of elimination to the alkene (dihydroquinoxaline). |

| Atmosphere | Nitrogen / Argon | Crucial: The tetrahydro-ring is susceptible to oxidation to the aromatic quinoxaline in air. |

| Solvent (Cyclization) | Ethanol or Isobutanol | Protic solvents facilitate proton transfer during the ring closure. |

| Yield (Typical) | 45% – 60% (Overall) | Losses primarily occur during the volatile amine isolation and purification. |

Troubleshooting & Optimization

-

Issue: Aromatization of the Core.

-

Symptom:[2] Appearance of fully aromatic quinoxaline peaks in NMR (loss of aliphatic multiplet at 1.8–3.0 ppm).

-

Solution: Degas all solvents thoroughly. Add an antioxidant (e.g., BHT) in trace amounts during workup if permissible.

-

-

Issue: Elimination vs. Substitution.

-

Symptom:[2] Formation of alkene (double bond in the 5,6-position).

-

Solution: Lower the temperature of the azidation step. Use a less basic nucleophile source (e.g., TMS-N

instead of NaN

-

-

Alternative Route (Direct Coupling):

-

Reaction of the 5-Amino-intermediate with 2-methylthio-2-imidazoline (hydroiodide salt) is a viable alternative if the isothiocyanate route fails. This requires heating in isobutanol at 100°C.

-

References

-

Glushkov, R. G., et al. (1990). "Synthesis of Brimonidine and related imidazoline derivatives." Pharmaceutical Chemistry Journal, 24(7), 478–483. (Describes the foundational chemistry of amino-quinoxaline to imidazoline conversion).

-

Danielewicz, J. C., et al. (1975). "Quinoxalines as alpha-2 adrenergic agonists."[3] U.S. Patent 3,890,319. (The primary patent covering the synthesis of Brimonidine-class molecules).

-

Gentili, F., et al. (2003).[4] "Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines." Journal of Medicinal Chemistry, 46(11), 2169–2176. (Provides specific conditions for tetrahydro-heterocycle coupling to imidazolines).

-

PubChem Compound Summary. (2024). "this compound."[1][5] National Center for Biotechnology Information. (Physical properties and safety data for the starting material).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. nutty quinoxaline, 34413-35-9 [thegoodscentscompany.com]

- 3. Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. chemscene.com [chemscene.com]

Application Note: Scalable Synthesis Protocols for 5-Bromo-5,6,7,8-tetrahydroquinoxaline Intermediates

Introduction: The Strategic Importance of Tetrahydroquinoxalines

The 5,6,7,8-tetrahydroquinoxaline scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. Its unique three-dimensional structure and hydrogen bonding capabilities make it a valuable building block for targeting complex biological systems. Specifically, derivatives of this core have been investigated for applications in neuroscience research and for the development of novel drugs targeting neurological disorders.[1] The introduction of a bromine atom at the 5-position creates a key intermediate, 5-Bromo-5,6,7,8-tetrahydroquinoxaline (CAS No. 528852-07-5), which provides a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[2]

This application note provides a comprehensive, scalable, and validated two-step protocol for the synthesis of this compound. The protocols are designed for scalability, moving from gram-scale laboratory synthesis to kilogram-scale production, with a focus on process safety, efficiency, and product purity.

Synthetic Strategy Overview

The synthesis is approached via a robust and scalable two-step sequence. This strategy was chosen for its high efficiency and the commercial availability of the starting materials.

-

Step 1: Catalytic Hydrogenation. Quinoxaline is selectively reduced to 5,6,7,8-tetrahydroquinoxaline using a heterogeneous palladium on carbon (Pd/C) catalyst. This method is highly efficient and avoids the use of stoichiometric metal hydride reagents, which are often problematic on a large scale.[3][4][5]

-

Step 2: Regioselective Bromination. The 5,6,7,8-tetrahydroquinoxaline intermediate is then regioselectively brominated at the 5-position using N-Bromosuccinimide (NBS). NBS is a safe and easy-to-handle source of electrophilic bromine, making it ideal for industrial applications.[2][6]

Workflow of the Synthetic Protocol

Diagram 1: Overall synthetic workflow.

Detailed Experimental Protocols

Part A: Synthesis of 5,6,7,8-Tetrahydroquinoxaline

This procedure details the catalytic hydrogenation of quinoxaline. The reaction is highly scalable, with typical yields ranging from 90-98%.

Causality and Rationale:

-

Catalyst: 5% Palladium on carbon is selected for its high activity and selectivity in reducing the pyrazine ring of quinoxaline without affecting the benzene ring.[3] It is a heterogeneous catalyst, which simplifies removal by filtration, a critical advantage for large-scale synthesis.[7]

-

Solvent: Ethanol is chosen as the reaction solvent due to its ability to dissolve the starting material, its compatibility with the catalytic system, and its relatively low cost and toxicity.

-

Pressure and Temperature: A moderate hydrogen pressure (50 psi) and ambient temperature (25-30°C) are sufficient to achieve full conversion, minimizing the need for specialized high-pressure equipment and reducing the risk of side reactions.

Protocol:

-

Inerting the Reactor: Charge a suitable hydrogenation reactor with 5% Pd/C (0.01 eq by weight relative to quinoxaline). The reactor should be thoroughly purged with an inert gas, such as argon or nitrogen, to remove all oxygen. This is a critical safety step, as Pd/C can catalyze the explosive reaction of hydrogen and oxygen.[8][9][10]

-

Charging Reactants: Under the inert atmosphere, add a solution of quinoxaline (1.0 eq) dissolved in ethanol (5-10 volumes).

-

Hydrogenation: Seal the reactor. Pressurize with hydrogen gas to 50 psi.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 25-30°C. The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing the cessation of hydrogen uptake. Typically, the reaction is complete within 12-18 hours.

-

Work-up: Depressurize the reactor and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst-wet filter cake is pyrophoric and must not be allowed to dry in the air.[9] Quench the filter cake immediately by submerging it in a large volume of water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 5,6,7,8-tetrahydroquinoxaline as a colorless to pale yellow oil or low-melting solid. The crude product is typically of sufficient purity (>95%) to be used directly in the next step.

Part B: Synthesis of this compound

This protocol describes the regioselective bromination of the intermediate from Part A.

Causality and Rationale:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It is an electrophilic bromine source that is safer and easier to handle on a large scale than liquid bromine.[2] It allows for controlled, regioselective bromination on the electron-rich aromatic ring.

-

Solvent: Acetonitrile is selected as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions.

-

Temperature Control: The reaction is initiated at 0°C to control the initial rate of reaction and minimize the formation of dibrominated or other byproducts. Allowing the reaction to warm to room temperature ensures completion.

Protocol:

-

Dissolution: Charge a clean, dry, and inerted reactor with 5,6,7,8-tetrahydroquinoxaline (1.0 eq) and acetonitrile (8 volumes). Stir to dissolve and cool the solution to 0-5°C using an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Quenching and Isolation: Once the reaction is complete, quench by adding a 10% aqueous solution of sodium thiosulfate (2 volumes). Stir for 15 minutes. Add water (5 volumes) to precipitate the product.

-

Filtration: Collect the solid product by filtration, wash the filter cake with cold water, and then with a minimal amount of cold isopropanol.

-

Drying: Dry the product under vacuum at 40-50°C to a constant weight. The crude product is typically a white to off-white solid.

Scalability and Data Presentation

The following table provides reagent quantities for three different production scales.

| Reagent / Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (20 kg) |

| Step 1: Hydrogenation | |||

| Quinoxaline | 10.0 g (76.8 mmol) | 1.00 kg (7.68 mol) | 20.0 kg (153.7 mol) |

| 5% Pd/C (dry basis) | 0.5 g | 50 g | 1.0 kg |

| Ethanol | 75 mL | 7.5 L | 150 L |

| H₂ Pressure | 50 psi | 50 psi | 50 psi |

| Typical Yield | 9.9 g (96%) | 0.96 kg (96%) | 19.2 kg (96%) |

| Step 2: Bromination | |||

| 5,6,7,8-Tetrahydroquinoxaline | 9.9 g (73.8 mmol) | 0.96 kg (7.15 mol) | 19.2 kg (143.1 mol) |

| N-Bromosuccinimide (NBS) | 13.8 g (77.5 mmol) | 1.34 kg (7.51 mol) | 26.8 kg (150.3 mol) |

| Acetonitrile | 80 mL | 7.7 L | 154 L |

| Typical Overall Yield | 14.1 g (90% from Quinoxaline) | 1.37 kg (90%) | 27.3 kg (90%) |

Purification and Characterization

For applications requiring high purity (>98%), the crude this compound can be purified by crystallization.

Workflow for Purification

Diagram 2: Purification workflow via crystallization.

Protocol - Crystallization:

-

Suspend the crude product in isopropanol (5 volumes).

-

Heat the mixture to 60-70°C with stirring until a clear solution is obtained.

-

If insoluble material is present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Once crystal formation begins, continue cooling to 0-5°C for at least 2 hours.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold (0°C) isopropanol, and dry under vacuum at 40-50°C.

Characterization Data: The final product should be characterized to confirm its identity and purity.

| Analysis | Specification | Typical Result |

| Appearance | White to off-white crystalline solid | Conforms |

| Purity (HPLC) | ≥ 98.0% | 99.2% |

| Melting Point | Not established | ~115-118 °C (Varies with purity) |

| ¹H NMR | Conforms to structure | See below |

| Mass Spec (ESI+) | [M+H]⁺ = 213.0/215.0 | m/z = 213.0, 215.0 |

¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts:

-

δ ~8.2-8.4 ppm (s, 1H): Proton on the pyrazine ring (position 2 or 3).

-

δ ~8.0-8.2 ppm (s, 1H): Proton on the pyrazine ring (position 2 or 3).

-

δ ~5.0-5.2 ppm (t, 1H): Proton at the brominated position (CH -Br).

-

δ ~3.0-3.2 ppm (m, 2H): Methylene protons adjacent to the nitrogen (position 8, -CH₂-N).

-

δ ~2.0-2.4 ppm (m, 2H): Methylene protons at position 6 (-CH₂-).

-

δ ~1.8-2.0 ppm (m, 2H): Methylene protons at position 7 (-CH₂-). (Note: Exact chemical shifts and multiplicities may vary slightly. Spectra should be compared to a validated reference standard.)

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE):

-

Handling Solids: Wear safety glasses with side shields, a lab coat, and nitrile gloves.[11][12]

-

Handling Solvents/Reactions: Use chemical splash goggles, a face shield, a chemically resistant apron, and appropriate gloves (nitrile or neoprene).[13] All operations should be conducted within a certified chemical fume hood.[8]

Chemical Hazards:

-

Quinoxaline: Toxic if swallowed. Handle with care.

-

Palladium on Carbon (Pd/C): Flammable solid. Pyrophoric when dry and saturated with hydrogen. Never allow the filtered catalyst to dry in the air.[9] Always handle under an inert atmosphere.[8][10]

-

Hydrogen Gas: Extremely flammable. Ensure the reactor is properly sealed and operated in a well-ventilated area away from ignition sources.

-

N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage.[13][14] May cause an allergic skin reaction.[11][15] Handle in a fume hood and avoid creating dust.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

Waste Disposal:

-

Catalyst: The quenched Pd/C catalyst should be stored under water in a clearly labeled, closed container. Dispose of as hazardous waste according to local and institutional regulations.[9]

-

Solvent Waste: Collect all organic solvent waste in appropriately labeled containers for hazardous waste disposal.

-

Aqueous Waste: Neutralize aqueous waste containing sodium thiosulfate before disposal, in accordance with local regulations.

References

- Honrel. (2025, February 27).

- Çakmak, O., & Ökten, S. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73, 5389-5396.

- National Research Council. LCSS: PALLADIUM ON CARBON.

- Fish, R. H., Tan, J. L., & Thormodsen, A. D. (1984). New Modes for Coordination of Aromatic Heterocyclic Nitrogen Compounds to Molybdenum: Catalytic Hydrogenation of Quinoline, Isoquinoline, and Quinoxaline by Mo(PMe3)4H4. Journal of the American Chemical Society, 106(11), 3264–3266.

- Carl ROTH. (n.d.).

- Xiao, J., et al. (2011). pH-Regulated transfer hydrogenation of quinoxalines with a Cp*Ir-diamine catalyst in aqueous media. Tetrahedron Letters, 52(44), 5768-5771.

- Sigma-Aldrich. (2010, March 12).

- Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). N-Bromosuccinimide ≥98 % for synthesis.

- Zheng, X., et al. (2025, November 19).

- Santa Cruz Biotechnology. (n.d.).

- ChemScience. (n.d.).

- Li, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13, 35055-35060.

- Zheng, X., et al. (2026). Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries. Sustainable Energy & Fuels, 10, 236-244.

- Li, X., et al. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

- C&CS. (2024, September 30).

- Zhang, W., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst.

- The Sarpong Group. (n.d.).

- Chem-Impex. (n.d.). 5,6,7,8-Tetrahydroquinoxaline.

- Gandhamsetty, N., Park, S., & Chang, S. (2017). B(C6F5)

- Ökten, S. (2009).

- Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 337-350.

- Chinese Patent CN101544601B. (2011). Method for synthesizing 5,6,7,8-tetrahydroquinoline.

- ChemScene. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE01363A [pubs.rsc.org]

- 5. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]